1-(3-Aminophenyl)piperidine-2,6-dione

Targeted Protein Degradation PROTAC Cereblon Ligand

PROTAC and molecular glue programs demand regioisomerically pure CRBN ligands with linker-ready functional groups. 1-(3-Aminophenyl)piperidine-2,6-dione solves this with a 1-(3-aminophenyl) substitution that provides a distinct linker attachment vector unavailable from 3- or 4-substituted analogs such as lenalidomide or pomalidomide scaffolds. • Enables synthesis of proprietary CRBN ligands with novel binding modes and potential IP differentiation • Terminal amine permits rapid, high-yield conjugation with carboxyl-containing linkers for TPD applications • Key building block for patented 3-((3-aminophenyl)amino)piperidine-2,6-dione SAR studies Supplied with batch-specific QC (≥95% purity). For R&D use only. Standard international B2B shipping available.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1152523-64-2
Cat. No. B1521331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)piperidine-2,6-dione
CAS1152523-64-2
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)N
InChIInChI=1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2
InChIKeyMNXKYPTXXDWBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminophenyl)piperidine-2,6-dione (CAS 1152523-64-2) Procurement & Identification Guide


1-(3-Aminophenyl)piperidine-2,6-dione (CAS 1152523-64-2) is a heterocyclic organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . It features a piperidine-2,6-dione core substituted at the 1-position with a 3-aminophenyl group, establishing it as a versatile small-molecule scaffold and a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the cereblon (CRBN) E3 ubiquitin ligase .

Why 1-(3-Aminophenyl)piperidine-2,6-dione (CAS 1152523-64-2) is Not Interchangeable with Other Piperidinedione Analogs


Generic substitution with other piperidine-2,6-dione derivatives, such as the 3-substituted lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) [1] or the 4-substituted analog (1-(4-aminophenyl)piperidine-2,6-dione, CAS 444003-01-4) , is scientifically unjustified. The specific 1-(3-aminophenyl) substitution pattern imparts a unique steric and electronic environment to the piperidinedione core, directly influencing its binding affinity, synthetic reactivity, and its utility as a building block for targeted protein degradation (TPD) applications . The following quantitative evidence details these critical differentiators.

Quantitative Differentiation: 1-(3-Aminophenyl)piperidine-2,6-dione (CAS 1152523-64-2) vs. Comparator Evidence


Structural Differentiation: 1-Substituted vs. Common 3-Substituted Piperidinedione Scaffolds

The 1-substituted piperidine-2,6-dione scaffold of 1-(3-aminophenyl)piperidine-2,6-dione (CAS 1152523-64-2) is structurally distinct from the 3-substituted analogs found in lenalidomide and pomalidomide [1]. This 1-substitution pattern is crucial for accessing a different chemical space in cereblon (CRBN) ligand design, as evidenced by its role as a key intermediate in patents for novel CRBN-binding compounds [2]. The exact substitution geometry dictates the vector and presentation of the aminophenyl group, which is a critical parameter for linker attachment and ternary complex formation in PROTAC development.

Targeted Protein Degradation PROTAC Cereblon Ligand Medicinal Chemistry

Purity Specification and Quality Control Benchmarking

The compound is supplied with a minimum purity specification of 95%, as verified by multiple reputable vendors . This purity level is standard for research-grade piperidinedione building blocks; however, it is critical to note that the purity and impurity profile of this specific isomer are essential for reproducible results in sensitive downstream applications like PROTAC synthesis, where trace impurities can interfere with conjugation efficiency or biological assays. In comparison, the structurally related 3-(4-aminophenyl)piperidine-2,6-dione is also available in a similar purity range (95-98%) , but the specific isomeric identity of 1-(3-aminophenyl)piperidine-2,6-dione dictates its unique reactivity.

Chemical Purity Building Block Quality Control Reproducibility

Synthetic Utility and Role as a Versatile API Intermediate

The compound is explicitly marketed and utilized as a 'versatile intermediate' for the development of active pharmaceutical ingredients (APIs) and small-molecule therapeutics . Its specific application is in the construction of cereblon (CRBN) E3 ligase ligands, a key component of PROTACs and molecular glues . This is in direct contrast to its 3-substituted analog, 3-(3-aminophenyl)piperidine-2,6-dione (CRBN ligand-882, CAS 1512414-62-8), which is a pre-formed CRBN ligand with reported IC50 values of 0.88-1.10 nM in CRBN engagement assays [1]. The 1-substituted isomer (1152523-64-2) is primarily a synthetic precursor, offering a distinct synthetic handle for derivatization and library construction, whereas the 3-substituted isomer is a functional tool compound.

Organic Synthesis API Intermediate Drug Discovery Cereblon Modulator

Storage Stability and Handling Specifications

Vendor specifications recommend long-term storage of 1-(3-Aminophenyl)piperidine-2,6-dione in a cool, dry place . This is a less stringent requirement compared to structurally similar building blocks, such as 3-(4-aminophenyl)piperidine-2,6-dione, which often require storage at 4°C and protection from light . The less demanding storage condition of the target compound can simplify logistics and reduce the risk of compound degradation during routine laboratory handling, potentially lowering the total cost of ownership and ensuring more consistent experimental outcomes.

Storage Conditions Stability Logistics Lab Safety

Optimal Research and Industrial Applications for 1-(3-Aminophenyl)piperidine-2,6-dione (CAS 1152523-64-2)


Synthesis of Novel Cereblon (CRBN) E3 Ligase Ligands for Targeted Protein Degradation

The compound is an ideal starting material for the synthesis of proprietary cereblon (CRBN) ligands. Its 1-(3-aminophenyl) substitution pattern provides a unique vector for linker attachment, distinct from the common 3-substituted scaffolds of lenalidomide and pomalidomide. This enables the construction of PROTACs and molecular glues with novel binding modes and potential intellectual property advantages .

Medicinal Chemistry Exploration of Piperidinedione Scaffolds for Androgen Receptor Modulation

Patents highlight the utility of substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds for treating androgen receptor-mediated diseases. The 1-(3-aminophenyl)piperidine-2,6-dione isomer serves as a crucial building block for synthesizing and evaluating such novel chemical entities, enabling structure-activity relationship (SAR) studies around the piperidinedione core [1].

Development of Functionalized CRBN Ligands for Bioconjugation and Chemical Biology Tools

The presence of the terminal amine group on the phenyl ring allows for rapid and efficient conjugation with carboxyl-containing linkers or other functional moieties. This makes the compound a valuable building block for creating functionalized CRBN ligands that can be used as chemical biology probes or in the development of advanced therapeutic modalities .

Technical Documentation Hub

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